molecular formula C12H9NO2 B11900264 4-ethyl-2-oxo-2H-chromene-3-carbonitrile

4-ethyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11900264
M. Wt: 199.20 g/mol
InChI Key: MEXDLKPPFQVZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4-ethyl-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds such as:

    4-methyl-2-oxo-2H-chromene-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    2-oxo-2H-chromene-3-carbonitrile: Lacks the ethyl group, making it less hydrophobic.

    4-oxo-4H-chromene-3-carbonitrile: Contains a keto group at the fourth position, altering its reactivity and biological activity.

The uniqueness of this compound lies in its ethyl group, which can influence its hydrophobicity and interaction with biological targets, potentially enhancing its biological activities .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

4-ethyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO2/c1-2-8-9-5-3-4-6-11(9)15-12(14)10(8)7-13/h3-6H,2H2,1H3

InChI Key

MEXDLKPPFQVZQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)OC2=CC=CC=C21)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.